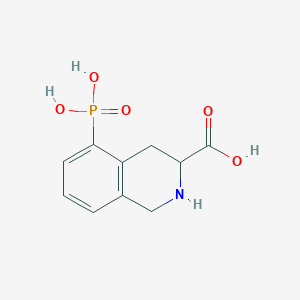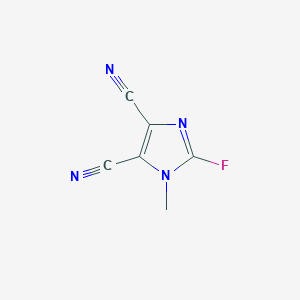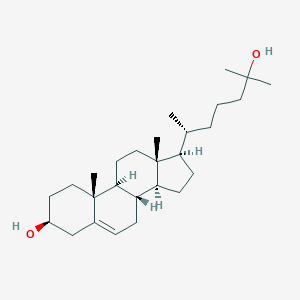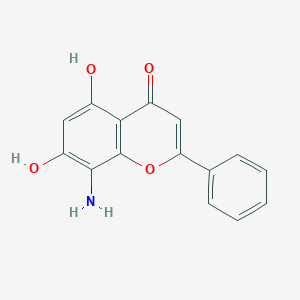
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has been traditionally used in the Pacific Islands for its medicinal properties, including its anxiolytic and analgesic effects. FKA has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of FKA in cancer cells involves the induction of oxidative stress, which leads to the activation of various signaling pathways that promote apoptosis. FKA has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
FKA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties. It has also been shown to modulate the activity of various neurotransmitters, including GABA and dopamine, which may contribute to its anxiolytic and analgesic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using FKA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, FKA is also known to be unstable in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the availability of FKA may be limited due to its natural source and the complexity of its synthesis.
Future Directions
There are several potential future directions for research on FKA. One area of interest is the development of FKA derivatives with improved stability and efficacy. Another area of research is the investigation of FKA's potential use in combination with other therapies, such as radiation or chemotherapy. Finally, more research is needed to fully understand the molecular mechanisms underlying FKA's therapeutic effects in various diseases.
Synthesis Methods
FKA can be extracted from the roots of the kava plant or synthesized in the laboratory. The most common synthesis method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced to FKA using sodium borohydride.
Scientific Research Applications
FKA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, FKA has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models.
properties
CAS RN |
152969-73-8 |
|---|---|
Product Name |
8-Amino-5,7-dihydroxy-2-phenylchromen-4-one |
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
8-amino-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-14-11(19)6-9(17)13-10(18)7-12(20-15(13)14)8-4-2-1-3-5-8/h1-7,17,19H,16H2 |
InChI Key |
OHQMPZAEJQQKLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)N |
synonyms |
4H-1-Benzopyran-4-one,8-amino-5,7-dihydroxy-2-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



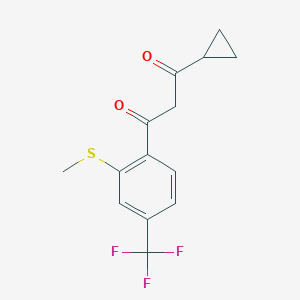
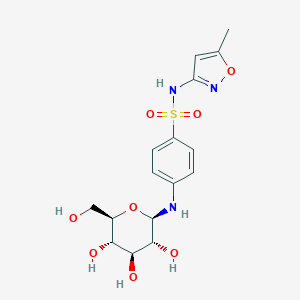
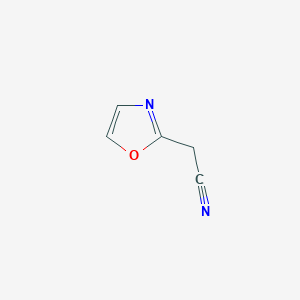
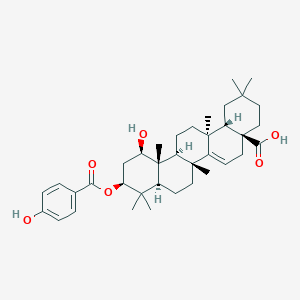

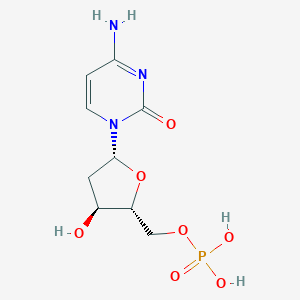

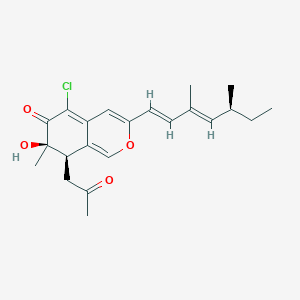
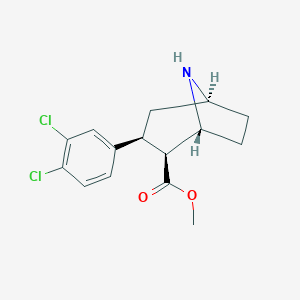
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
